

# 2-Chloro-5-methyl-1,3-benzoxazole biological activity

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## Compound of Interest

**Compound Name:** 2-Chloro-5-methyl-1,3-benzoxazole

**Cat. No.:** B1588498

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An In-Depth Technical Guide to the Biological Activity of **2-Chloro-5-methyl-1,3-benzoxazole** and its Congeners

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the biological activities associated with the **2-Chloro-5-methyl-1,3-benzoxazole** scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge, explains the rationale behind experimental designs, and offers detailed protocols for evaluating the therapeutic potential of this important chemical class.

## Introduction: The Benzoxazole Scaffold in Medicinal Chemistry

The benzoxazole ring system, an aromatic organic compound featuring a benzene ring fused to an oxazole ring, is a privileged scaffold in medicinal chemistry.<sup>[1][2]</sup> Its planar structure and ability to participate in various non-covalent interactions allow it to bind effectively with a wide range of biological macromolecules.<sup>[1]</sup> Benzoxazole derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.<sup>[1][3][4]</sup>

**2-Chloro-5-methyl-1,3-benzoxazole** (CAS: 3770-60-3) is a specific derivative that often serves as a crucial synthetic intermediate in the development of more complex, biologically active molecules.<sup>[5][6]</sup> While direct biological data on this specific precursor is limited, understanding the activities of the broader benzoxazole class, and the influence of the chloro and methyl substituents, provides a powerful framework for its application in drug discovery.

Compound Profile: **2-Chloro-5-methyl-1,3-benzoxazole**<sup>[5]</sup>

Property	Value
Molecular Formula	C <sub>8</sub> H <sub>6</sub> CINO
Molecular Weight	167.59 g/mol
IUPAC Name	2-chloro-5-methyl-1,3-benzoxazole
CAS Number	3770-60-3

## Anticancer Activity: A Primary Therapeutic Avenue

Benzoxazole derivatives have emerged as potent anticancer agents, demonstrating efficacy against a multitude of human cancer cell lines.<sup>[2][7]</sup> Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways.<sup>[8]</sup>

## Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Agonism and Beyond

A significant number of anticancer benzoxazoles function as prodrugs. For instance, analogues of the anticancer agent Phortress, which features a benzothiazole core, have been developed by bioisostERICALLY replacing it with a benzoxazole ring.<sup>[8]</sup> These compounds are metabolized by cytochrome P450 enzymes (like CYP1A1) into active metabolites that are potent agonists of the Aryl Hydrocarbon Receptor (AhR).<sup>[8]</sup> Activation of the AhR pathway can lead to the expression of genes that halt cell proliferation and induce apoptosis in cancer cells.<sup>[8]</sup>

Other mechanisms include the direct inhibition of critical enzymes involved in cancer progression, such as Poly (ADP-ribose) polymerase-2 (PARP-2) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).<sup>[9][10]</sup>

## In Vitro Cytotoxicity Data

The anticancer potential of novel benzoxazole derivatives is typically first assessed using in vitro cytotoxicity assays against a panel of human cancer cell lines.

Compound Class	Cell Line	IC <sub>50</sub> (μM)	Reference
Benzoxazole-Triazole Hybrids	MDA-MB-231 (Breast)	5.63 - 19.21	[9]
Benzoxazole-Triazole Hybrids	MCF-7 (Breast)	3.79 - 18.46	[9]
Benzoxazole-Benzamide Conjugates	HCT-116 (Colon)	< 10 (for active compounds)	[10]
Benzoxazole-Benzamide Conjugates	MCF-7 (Breast)	< 10 (for active compounds)	[10]

Note: IC<sub>50</sub> is the concentration of a drug that is required for 50% inhibition in vitro.

## Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.

**Principle:** Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of the dissolved formazan is directly proportional to the number of living cells.

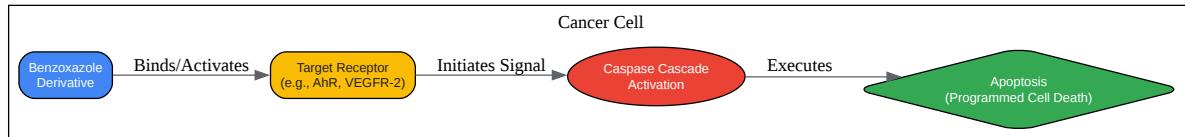
### Step-by-Step Methodology:

- **Cell Seeding:** Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

- Compound Treatment: Prepare serial dilutions of the test benzoxazole compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100  $\mu$ L of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
- Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO<sub>2</sub> atmosphere.
- MTT Addition: Add 10  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- Formazan Solubilization: Carefully remove the medium and add 100  $\mu$ L of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC<sub>50</sub> value.

## Visualization: Apoptosis Induction Pathway

The following diagram illustrates a simplified pathway by which a benzoxazole derivative can induce apoptosis.



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Caption: Simplified pathway of benzoxazole-induced apoptosis in a cancer cell.

# Antimicrobial Activity: Combating Pathogenic Microbes

The benzoxazole nucleus is a common feature in compounds exhibiting potent antibacterial and antifungal activities.<sup>[4][11][12]</sup> Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.<sup>[4][13]</sup>

## Spectrum of Activity

- Antibacterial: Benzoxazole derivatives have demonstrated activity against bacteria such as *Staphylococcus aureus*, *Bacillus subtilis* (Gram-positive), and *Escherichia coli*, *Pseudomonas aeruginosa* (Gram-negative).<sup>[4][11][13]</sup>
- Antifungal: Activity has been reported against fungi like *Candida albicans* and *Aspergillus niger*.<sup>[11][14]</sup>

The presence of a halogen, such as the chloro group in 5-chloro-1,3-benzoxazol-2(3H)-one derivatives, has been shown to be important for antimicrobial and antifungal potential.<sup>[13][15]</sup>

## Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

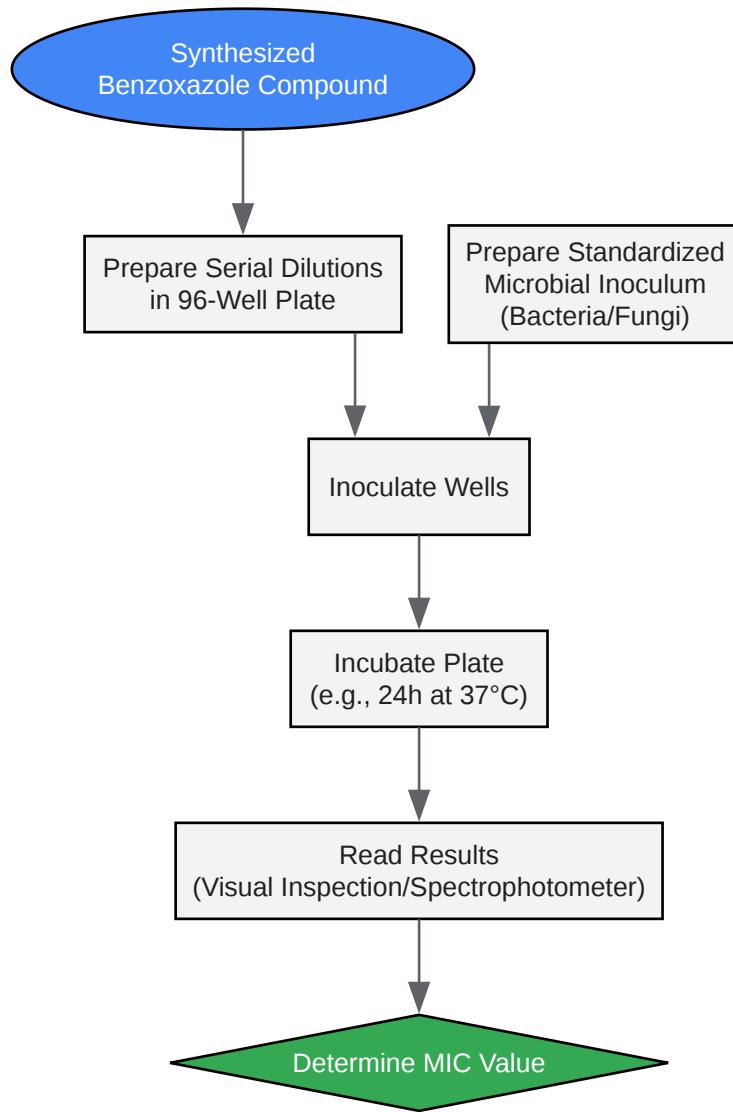
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

### Step-by-Step Methodology:

- Prepare Inoculum: Culture the test microorganism (e.g., *S. aureus*) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately  $5 \times 10^5$  colony-forming units (CFU)/mL.
- Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the test benzoxazole compound in the broth medium.
- Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

- Incubation: Incubate the plate at 37°C for 18-24 hours.
- Determine MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

## Visualization: Antimicrobial Screening Workflow



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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

## Enzyme Inhibition: A Targeted Approach

The specificity of the benzoxazole scaffold allows for the design of potent and selective enzyme inhibitors, a cornerstone of modern drug development.

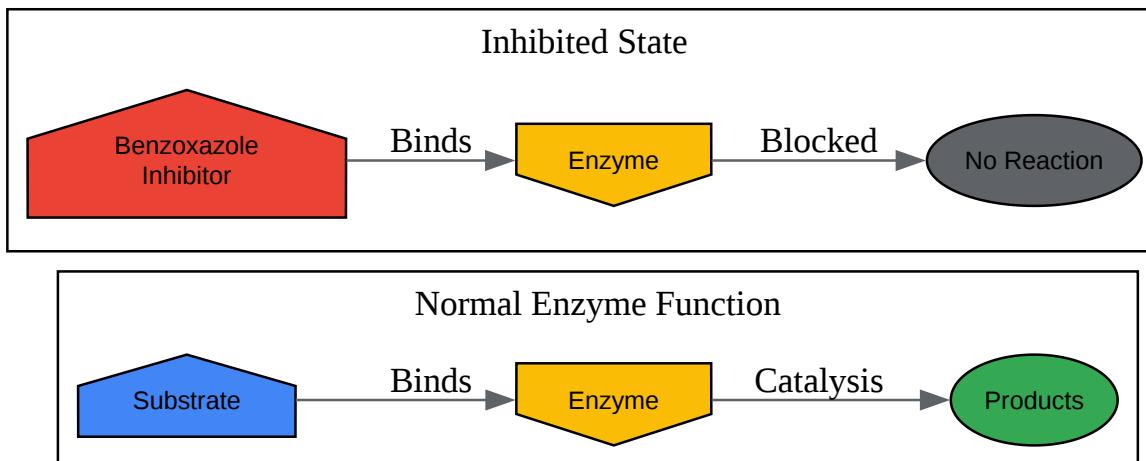
## Key Enzymatic Targets

- PARP-2 Inhibition: Certain benzoxazole derivatives have been identified as potent inhibitors of Poly (ADP-ribose) polymerase-2 (PARP-2), an enzyme involved in DNA repair.[9] Inhibiting PARP in cancer cells, particularly those with existing DNA repair defects (like BRCA mutations), can lead to synthetic lethality. The 5-chloro substituent on the benzoxazole ring has been noted to contribute positively to this activity.[9]
- VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key tyrosine kinase involved in angiogenesis, the formation of new blood vessels that tumors need to grow. Benzoxazole-based compounds have been designed as effective VEGFR-2 inhibitors, thereby cutting off the tumor's blood supply.[10]

## Enzyme Inhibition Data

Compound Class	Target Enzyme	IC <sub>50</sub> (μM)	Reference
Benzoxazole-Triazole Hybrids	PARP-2	0.057 - 0.07	[9]
Benzoxazole-Benzamide Conjugates	VEGFR-2	0.268 - 0.704	[10]

## Visualization: Lock-and-Key Model of Enzyme Inhibition



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Caption: Benzoxazole derivative acting as a competitive enzyme inhibitor.

## Synthesis and Future Perspectives

**2-Chloro-5-methyl-1,3-benzoxazole** is typically synthesized via the cyclization of the corresponding 2-aminophenol derivative.[14][16] Its role as a synthetic intermediate is pivotal; the chloro group at the 2-position is an excellent leaving group, allowing for facile nucleophilic substitution to introduce a wide variety of functional groups and build a library of diverse derivatives for biological screening.

The consistent and varied biological activities reported for the benzoxazole scaffold confirm its high value in drug discovery. The specific substitution pattern of **2-Chloro-5-methyl-1,3-benzoxazole** provides a unique starting point for lead optimization. The methyl group can influence lipophilicity and metabolic stability, while the reactive chloro group offers a handle for extensive chemical modification. Future research should focus on leveraging this scaffold to develop next-generation therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles.

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